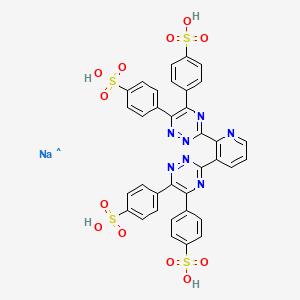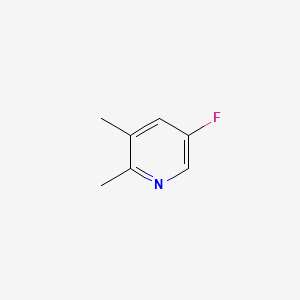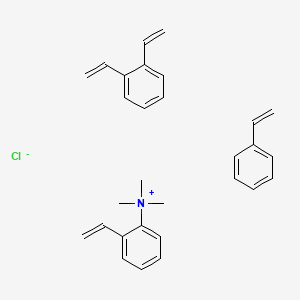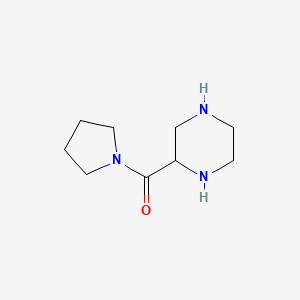
Piperazin-2-yl(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazin-2-yl(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C₉H₁₆N₂O. It is known for its unique structure, which combines a piperazine ring and a pyrrolidine ring linked by a methanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperazin-2-yl(pyrrolidin-1-yl)methanone typically involves the reaction of piperazine with pyrrolidine in the presence of a suitable catalyst. One common method involves the use of a carbonylating agent to facilitate the formation of the methanone linkage between the two rings. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: Piperazin-2-yl(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require the use of catalysts or specific reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Chemistry: In chemistry, Piperazin-2-yl(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers have explored its interactions with various biological targets to understand its mechanism of action and therapeutic potential .
Medicine: In medicinal chemistry, this compound derivatives have been investigated as potential drug candidates for the treatment of various diseases. Its ability to modulate specific biological pathways makes it a promising lead compound for drug development .
Industry: The compound is also used in the development of new materials and chemical processes. Its versatility and reactivity make it valuable in industrial applications, such as the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of Piperazin-2-yl(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.
Comparison with Similar Compounds
(Piperazin-1-yl)(pyrrolidin-1-yl)methanone: A closely related compound with similar structural features and reactivity.
Phenyl(piperazin-1-yl)methanone: Another related compound with a phenyl group instead of a pyrrolidine ring, exhibiting different chemical and biological properties.
Uniqueness: Piperazin-2-yl(pyrrolidin-1-yl)methanone stands out due to its unique combination of piperazine and pyrrolidine rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
123866-43-3 |
|---|---|
Molecular Formula |
C9H17N3O |
Molecular Weight |
183.255 |
IUPAC Name |
piperazin-2-yl(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C9H17N3O/c13-9(12-5-1-2-6-12)8-7-10-3-4-11-8/h8,10-11H,1-7H2 |
InChI Key |
MLFJFLMZOIPYQW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2CNCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


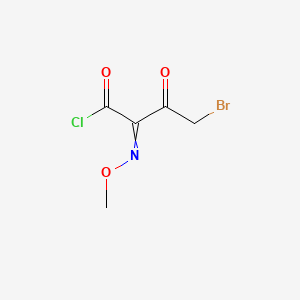
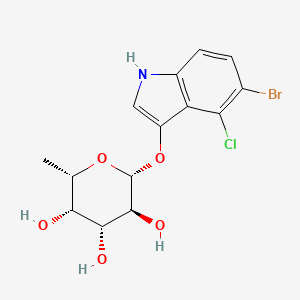

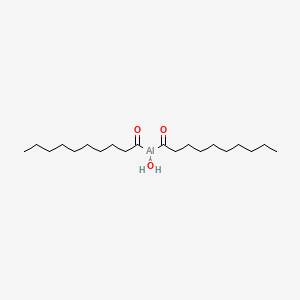
![2,5,8-Triazatetracyclo[4.3.0.0~3,9~.0~4,7~]nonane](/img/structure/B571319.png)
![(2S,3aS,3bR,5aR,6S,9aS,9bS,11aS)-9a-(hydroxymethyl)-3b,6,11a-trimethyl-3',6'-dioxospiro[3a,4,5,5a,7,8,9,9b,10,11-decahydro-3H-naphtho[2,1-e][1]benzofuran-2,4'-cyclohexene]-6-carboxylic acid](/img/structure/B571320.png)

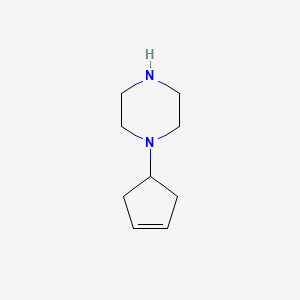
![2H-Pyrido[2,3-e][1,3]thiazine](/img/structure/B571333.png)
